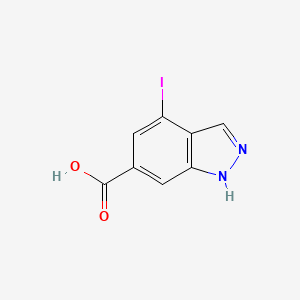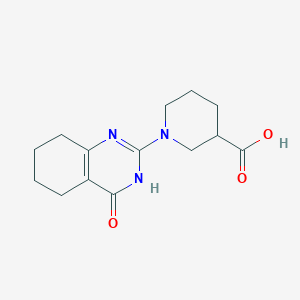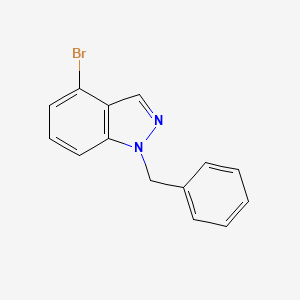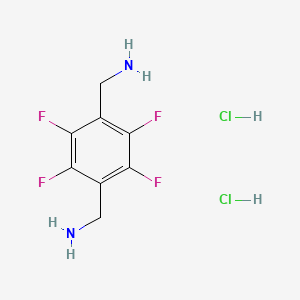![molecular formula C20H26O B11844572 Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]- CAS No. 873798-26-6](/img/structure/B11844572.png)
Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE is an organic compound with the molecular formula C20H26O It is characterized by the presence of two tert-butyl groups attached to a naphthalene ring, which is further connected to an ethanone group
Méthodes De Préparation
The synthesis of 1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, specifically those substituted with tert-butyl groups.
Reaction Conditions: The reaction conditions often involve Friedel-Crafts acylation, where an acyl chloride reacts with the naphthalene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity.
Analyse Des Réactions Chimiques
1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho or para to the tert-butyl groups.
Common Reagents: Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution are commonly used.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives and substituted naphthalene compounds.
Applications De Recherche Scientifique
1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism by which 1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, influencing various biochemical pathways.
Pathways Involved: It may modulate oxidative stress pathways, inhibit certain enzymes, or interact with DNA to exert its effects.
Comparaison Avec Des Composés Similaires
1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE can be compared with other similar compounds such as:
1-(2,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)ETHANONE: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)METHANONE: Differing by the presence of a methanone group instead of ethanone, affecting its chemical properties and uses.
1-(3,6-DI-TERT-BUTYLNAPHTHALEN-1-YL)PROPANE: With a propane group, this compound exhibits different physical and chemical characteristics.
Propriétés
Numéro CAS |
873798-26-6 |
|---|---|
Formule moléculaire |
C20H26O |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-(3,6-ditert-butylnaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C20H26O/c1-13(21)18-12-16(20(5,6)7)11-14-10-15(19(2,3)4)8-9-17(14)18/h8-12H,1-7H3 |
Clé InChI |
VCEGXKSLLYDDFU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11844489.png)


![8-(Tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5h-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid](/img/structure/B11844507.png)

![4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11844527.png)


![5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B11844539.png)



![1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one](/img/structure/B11844557.png)

